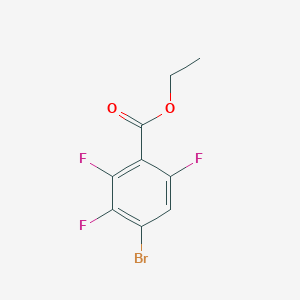

Ethyl 4-bromo-2,3,6-trifluorobenzoate

CAS No.: 773139-40-5

Cat. No.: VC11679199

Molecular Formula: C9H6BrF3O2

Molecular Weight: 283.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 773139-40-5 |

|---|---|

| Molecular Formula | C9H6BrF3O2 |

| Molecular Weight | 283.04 g/mol |

| IUPAC Name | ethyl 4-bromo-2,3,6-trifluorobenzoate |

| Standard InChI | InChI=1S/C9H6BrF3O2/c1-2-15-9(14)6-5(11)3-4(10)7(12)8(6)13/h3H,2H2,1H3 |

| Standard InChI Key | RFKJIIUJJBBPFC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=C(C=C1F)Br)F)F |

| Canonical SMILES | CCOC(=O)C1=C(C(=C(C=C1F)Br)F)F |

Introduction

Synthesis and Manufacturing Protocols

Synthetic Routes

The synthesis of ethyl 4-bromo-2,3,6-trifluorobenzoate typically involves a multi-step process starting from halogenated fluorobenzenes. Two primary methodologies are documented:

Route 1: Direct Bromination and Esterification

-

Bromination of 2,3,6-Trifluorobenzoic Acid:

-

Reagents: Bromine (Br₂) in acetic acid under reflux.

-

Conditions: Controlled temperature (40–60°C) to avoid over-bromination.

-

Yield: ~70–80% (theoretical).

-

-

Esterification with Ethanol:

Route 2: Palladium-Catalyzed Cross-Coupling

-

Substrate: 4-Bromo-2,3,6-trifluorobenzoic acid.

-

Reagents: Ethanol, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and DMAP (4-dimethylaminopyridine) .

-

Advantage: Avoids acidic conditions, suitable for acid-sensitive substrates .

Industrial-Scale Production

A patented method (CN101353317B) for analogous compounds highlights the use of cost-effective solvents like tetrahydrofuran (THF) and reagents such as potassium tert-butoxide . Key adaptations for ethyl 4-bromo-2,3,6-trifluorobenzoate include:

-

Solvent Recovery: Distillation under reduced pressure to reclaim THF (boiling point: 66°C) .

-

Purification: Recrystallization from petroleum ether to achieve >95% purity .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The bromine atom at C4 is highly susceptible to substitution due to the electron-withdrawing effect of adjacent fluorine atoms. Common reactions include:

-

Suzuki-Miyaura Coupling:

-

Amination:

-

Reagents: Ammonia or primary amines in DMF at 80°C.

-

Yield: 60–75%.

-

Ester Hydrolysis

-

Conditions: 2M NaOH in ethanol/water (1:1), reflux for 4 hours .

-

Product: 4-Bromo-2,3,6-trifluorobenzoic acid (precursor to agrochemicals) .

Applications in Industry and Research

Pharmaceutical Intermediates

-

Anticancer Agents: The trifluorinated aromatic core is a key motif in kinase inhibitors .

-

Antibiotics: Functionalized derivatives show activity against Gram-positive bacteria.

Agrochemicals

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume